molecular formula C9H11NO3 B105628 (4-methoxypyridin-2-yl)methyl Acetate CAS No. 16665-37-5

(4-methoxypyridin-2-yl)methyl Acetate

Cat. No.: B105628
CAS No.: 16665-37-5
M. Wt: 181.19 g/mol
InChI Key: WFCRVEDHQYCQAL-UHFFFAOYSA-N
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Description

(4-methoxypyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, featuring a methoxy group at the 4-position and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxypyridin-2-yl)methyl acetate typically involves the reaction of 2-methoxy-4-methylpyridine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methoxy-4-methylpyridine and methyl chloroformate.

    Reaction Conditions: The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methoxypyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetate group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxypyridin-2-yl)methyl acetate, while reduction of the acetate group can produce (4-methoxypyridin-2-yl)methanol.

Scientific Research Applications

(4-methoxypyridin-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-methoxypyridin-2-yl)methyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-methoxypyridin-4-yl)acetate: Similar in structure but with a different substitution pattern.

    2-Methoxy-4-methylpyridine: Lacks the acetate group, making it less reactive in certain chemical reactions.

Uniqueness

(4-methoxypyridin-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Properties

IUPAC Name

(4-methoxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCRVEDHQYCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443968
Record name (4-Methoxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16665-37-5
Record name (4-Methoxypyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-methyl-4-methoxypyridine-N-oxide (23 g, 0.165 mole) in a 1 liter wide necked flask fitted with a large condenser was added ice-cool acetic anhydride (35 ml, 0.37 mole) with stirring. The mixture was allowed to warm to room temperature whereupon a vigorous exothermic reaction occurred. The dark mixture was stirred for 1 hour before evaporating the excess acetic anhydride and distilling the residue to give the title compound (23.26 g, 78%), b.p. 125° C. at 0.1 mm mercury.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

Starting with 2-methyl-4-methoxypyridine-1-oxide (2.1 g) in the procedure of Part (ii) afforded 2.5 g of 2-acetoxymethyl-4-methoxypyridine which was contaminated with about 25% of 5-acetoxy-2-methyl-4-methoxypyridine. This mixture was dissolved in methanol (10 ml) containing 1.118 g (20.7 mmole) sodium methoxide and stirred at reflux for one hour. The methanol was evaporated in vacuo, the residue diluted with water, neutralized with dilute hydrochloric acid, and extracted with chloroform. The organic layer was washed with brine, dried (MgSO4) and concentrated in vacuo to give 853 mg (41%) 2-hydroxymethyl-4-methoxypyridine. 1H--NMR(CDCl3)ppm (delta): 3.9 (s, 3H), 4.72 (s, 2H), 5.35 (bs, 1H), 6.7 (dd, 1H), 6.95 (d, 1H), 8.3 (d, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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